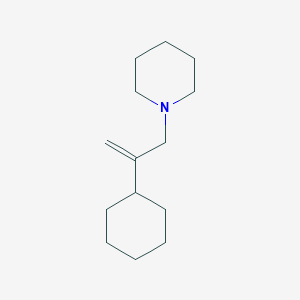![molecular formula C30H51ClO2 B14418885 2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride CAS No. 84954-12-1](/img/structure/B14418885.png)
2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride is a complex organic compound with a unique structure that includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and a tetradecanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with tetradecanoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often facilitated by the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are commonly used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Applications De Recherche Scientifique
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride involves its interaction with specific molecular targets. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoyl chloride: Similar structure but with a shorter acyl chain.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride: Similar structure but with an intermediate-length acyl chain.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]decanoyl chloride: Similar structure but with a decanoyl chain.
Uniqueness
The uniqueness of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride lies in its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Propriétés
Numéro CAS |
84954-12-1 |
|---|---|
Formule moléculaire |
C30H51ClO2 |
Poids moléculaire |
479.2 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C30H51ClO2/c1-8-11-12-13-14-15-16-17-18-19-20-27(28(31)32)33-26-22-21-24(29(4,5)9-2)23-25(26)30(6,7)10-3/h21-23,27H,8-20H2,1-7H3 |
Clé InChI |
VKRKQBMZGSPRIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


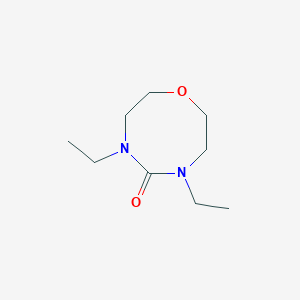
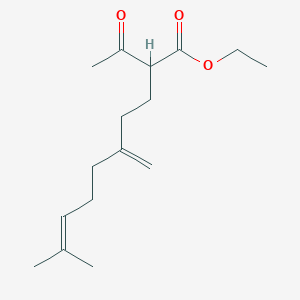
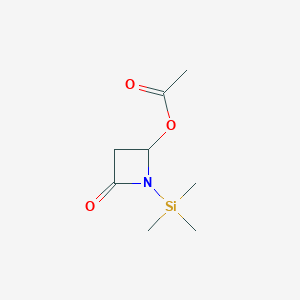
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
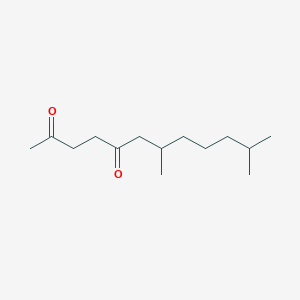
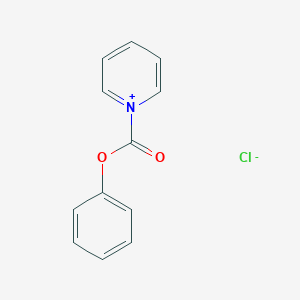
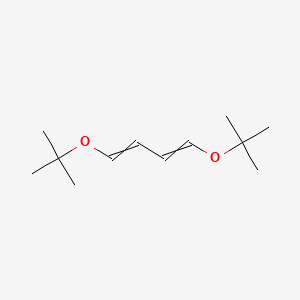
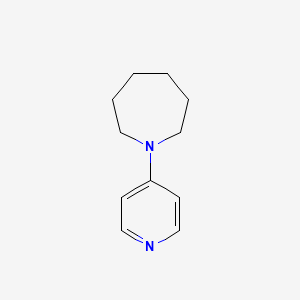
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)



